4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl
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Overview
Description
4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions. A common approach might include:
Nitration: Introducing the nitro group to a biphenyl precursor.
Methoxylation: Adding the methoxy group through a substitution reaction.
Trifluoromethylation: Incorporating the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, using catalysts and specific reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or methoxy groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: The methoxy and nitro groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In pharmaceuticals, it might interact with specific molecular targets like enzymes or receptors, influencing biological pathways. In catalysis, it might facilitate specific chemical transformations through its functional groups.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxy-4-nitro-1,1’-biphenyl: Lacks the trifluoromethyl group.
4-Nitro-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group.
4’-Methoxy-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the nitro group.
Uniqueness
The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl makes it unique, potentially offering a combination of properties not found in similar compounds.
Properties
CAS No. |
582293-04-7 |
---|---|
Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-2-9(3-6-11)10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
InChI Key |
QQZXNPMEJRRGLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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